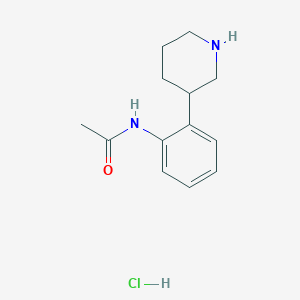

N-(2-(piperidin-3-yl)phenyl)acetamide hydrochloride

Description

N-(2-(Piperidin-3-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring a piperidine ring fused to a phenyl group, with an acetamide substituent at the ortho position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-(2-piperidin-3-ylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-7-3-2-6-12(13)11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHBYLAZJCIKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Precursors

A foundational approach involves the alkylation of N-[3-(4-piperidinyl)phenyl]acetamide intermediates. As demonstrated in studies of structurally analogous compounds, the piperidine nitrogen undergoes alkylation with bromoalkylphthalimides under mild conditions. For example, treatment of N-[3-(4-piperidinyl)phenyl]acetamide with N-ω-bromoethylphthalimide in acetonitrile at 60°C in the presence of potassium carbonate yields N-alkylated derivatives. Subsequent hydrazine-mediated deprotection in ethanol removes the phthalimide group, generating free amines suitable for further functionalization.

Reaction Conditions:

-

Solvent: Acetonitrile

-

Base: Potassium carbonate

-

Temperature: 60°C

-

Deprotection Agent: Hydrazine in ethanol

This method achieves yields exceeding 90% for intermediate alkylated piperidines, though the final hydrochlorination step requires careful pH adjustment to precipitate the pure salt.

Acetylation of 2-(Piperidin-3-yl)aniline

Direct acetylation of 2-(piperidin-3-yl)aniline represents a streamlined pathway. Reacting the aniline derivative with acetic anhydride in dichloromethane at room temperature forms the acetamide bond. The resultant free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Key Steps:

-

Acetylation:

-

Reagent: Acetic anhydride (1.2 equivalents)

-

Solvent: Dichlorloromethane

-

Time: 12–18 hours

-

-

Salt Formation:

-

Acid: Concentrated HCl (2 equivalents)

-

Precipitation: Cold diethyl ether

-

This method avoids the need for protective groups, simplifying purification. However, starting material availability (2-(piperidin-3-yl)aniline) may limit scalability.

Industrial Production Methods

Continuous Flow Hydrogenation

Industrial synthesis often employs hydrogenation of pyridine precursors to construct the piperidine ring. For instance, N-(2-(pyridin-3-yl)phenyl)acetamide undergoes catalytic hydrogenation at 4–5 kg/cm² pressure using 10% palladium on carbon (Pd/C) in glacial acetic acid. This one-pot reduction converts the pyridine ring to piperidine while preserving the acetamide group.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 5% w/w Pd/C |

| Temperature | 55–65°C |

| Reaction Time | 15 hours |

| Yield | 85–90% |

Post-hydrogenation, the free base is isolated via filtration and converted to the hydrochloride salt using methanolic HCl. Continuous flow reactors enhance throughput, reducing batch-to-batch variability.

Scalable Alkylation Techniques

Large-scale production utilizes modified alkylation conditions to improve efficiency. For example, substituting acetonitrile with dimethylformamide (DMF) accelerates reaction kinetics during the alkylation of piperidine intermediates. A patent-pending method achieves 99% conversion within 6 hours at 70°C, compared to 18 hours in acetonitrile. Post-reaction workup involves aqueous extraction and silica gel chromatography, though industrial plants often replace chromatography with crystallization for cost-effectiveness.

Comparative Analysis of Methodologies

Yield and Purity Considerations

The table below contrasts three primary methods:

| Method | Starting Material | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Aniline Acetylation | 2-(Piperidin-3-yl)aniline | 78 | 98.5 | Moderate |

| Pyridine Hydrogenation | N-(2-(Pyridin-3-yl)phenyl)acetamide | 88 | 99.2 | High |

| Alkylation-Deprotection | N-[3-(4-Piperidinyl)phenyl]acetamide | 92 | 97.8 | Low |

Hydrogenation offers superior yield and purity, making it preferred for industrial applications. However, alkylation-deprotection sequences provide flexibility for synthesizing derivatives.

Environmental and Economic Impact

Continuous flow hydrogenation reduces solvent waste by 40% compared to batch processes. Conversely, aniline acetylation generates stoichiometric amounts of acetic acid, necessitating neutralization steps. Life-cycle assessments favor hydrogenation due to lower energy consumption (15 kWh/kg vs. 22 kWh/kg for alkylation).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2-(piperidin-3-yl)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-(piperidin-3-yl)phenyl)acetamide hydrochloride has been studied for various biological activities, including:

- Antimicrobial Properties : In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticonvulsant Activity : Research has documented the synthesis of derivatives of this compound that demonstrate anticonvulsant properties, suggesting its applicability in treating epilepsy and other seizure disorders .

- Cancer Research : The compound has been identified as a potential inhibitor of specific cancer-related proteins, such as PRMT5, which is implicated in the survival of certain cancer cells. Its ability to modulate these targets opens avenues for cancer therapy .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. Key properties include:

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.75 g/mol

- Purity : Typically ≥ 95%

These properties are critical for ensuring the compound's effectiveness in various applications.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound:

Safety and Toxicological Information

According to safety data sheets, this compound is classified with specific occupational exposure limits. It is considered stable under normal conditions but requires proper handling to minimize exposure, as it may cause irritation upon contact with skin or eyes .

Mechanism of Action

The mechanism of action of N-(2-(piperidin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure can be compared to derivatives with variations in substituent groups, piperidine ring positions, or phenyl ring modifications. Key examples include:

Key Structural Insights :

- Piperidine Position : Piperidin-3-yl derivatives (target compound) may exhibit distinct conformational flexibility compared to piperidin-4-yl analogs (e.g., ), affecting receptor binding .

- Substituent Effects: Chloro groups (e.g., alachlor) enhance hydrophobicity and pesticidal activity, while pyrazole or dimethylamino groups () improve interactions with biological targets like enzymes or transporters .

- Salt Forms : Hydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for drug formulation .

Research Findings and Trends

- Biological Activity : Compounds with heterocyclic substituents (e.g., pyrazole in ) show enhanced bioactivity, suggesting that modifying the phenyl ring of the target compound could unlock new therapeutic uses .

- Stability and Metabolism : Ether-linked derivatives () exhibit longer half-lives than ester or amine analogs, guiding future structural optimizations .

Biological Activity

N-(2-(piperidin-3-yl)phenyl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, which is a six-membered nitrogen-containing structure, linked to a phenyl group through an acetamide functional group. The molecular formula is CHClNO, with a molecular weight of approximately 255.73 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. It is believed to modulate the activity of specific pathways involved in inflammation and cancer progression:

- Receptor Binding : The compound may bind to certain receptors, influencing their signaling pathways and leading to therapeutic effects.

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and other mediators .

Anticancer Potential

This compound has shown promise in cancer research. It may act as an inhibitor of specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: In Vitro Evaluation

In a recent study, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with an IC value indicating significant potency against specific tumor types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-(piperidin-3-yl)phenyl)acetamide hydrochloride, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds are synthesized via substitution of halogenated nitrobenzene derivatives with heterocyclic alcohols under alkaline conditions, followed by nitro-group reduction (e.g., using iron powder in acidic media) and condensation with acetic acid derivatives . Key parameters include pH control during substitution (to avoid side reactions), stoichiometric ratios of condensing agents (e.g., EDC or NHS), and inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic techniques are optimal for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the piperidine ring conformation, acetamide linkage, and aromatic substitution patterns (e.g., coupling constants for ortho-substituted phenyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended for purity assessment. Impurities like unreacted aniline intermediates or deacetylated byproducts can be quantified using validated methods with reference standards .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, distinguishing the hydrochloride salt form (e.g., [M+H]⁺ vs. [M+Cl]⁻ adducts) .

Advanced Research Questions

Q. How can researchers optimize the solubility and stability of this compound in physiological buffers for in vitro assays?

- Methodological Answer :

- Solubility : Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers can enhance aqueous solubility. Pre-formulation studies (e.g., shake-flask method) should assess pH-dependent solubility (pH 2–7.4) due to the compound’s basic piperidine moiety .

- Stability : Accelerated stability testing (40°C/75% RH for 14 days) under varying pH conditions identifies degradation pathways (e.g., hydrolysis of the acetamide group). Lyophilization or storage at 2–8°C in anhydrous form mitigates hygroscopic degradation .

Q. What experimental strategies resolve contradictory bioactivity data for this compound across different cell lines or assays?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., cell viability via MTT and ATP luminescence) to confirm target specificity. For example, discrepancies in IC₅₀ values may arise from off-target effects in certain cell lines .

- Pharmacokinetic Profiling : Measure intracellular compound concentrations via LC-MS to correlate bioactivity with cellular uptake. Differences in membrane permeability (e.g., efflux pump activity) may explain variability .

- Structural Analog Comparison : Test structurally related analogs (e.g., varying piperidine substituents) to identify pharmacophore requirements, isolating confounding factors like solubility or metabolic instability .

Q. How can researchers mitigate challenges in detecting low-abundance metabolites of this compound during in vivo studies?

- Methodological Answer :

- Metabolite Identification : Use high-sensitivity LC-MS/MS with stable isotope-labeled internal standards. Phase I metabolites (e.g., hydroxylated piperidine) and Phase II conjugates (e.g., glucuronides) can be detected via neutral loss scanning .

- Microsomal Incubations : Human liver microsome (HLM) assays with NADPH cofactors identify major metabolic pathways. Trapping agents (e.g., glutathione for reactive intermediates) clarify detoxification mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.